2-Hydroxybenzimidazole (CAS 102976-62-5), formally designated as Lansoprazole EP Impurity D, is a critical benzimidazole-core reference material utilized in the pharmaceutical industry. Characterized by its tautomeric equilibrium favoring the 2-benzimidazolinone (keto) form in solution, this compound serves as an essential analytical benchmark for the quality control of proton pump inhibitors (PPIs) such as lansoprazole, dexlansoprazole, and rabeprazole. In procurement contexts, it is primarily sourced as a high-purity certified reference standard to validate stability-indicating high-performance liquid chromatography (HPLC) methods. Its well-defined UV absorption characteristics and predictable chromatographic behavior make it indispensable for quantifying API degradation under acid-stress or long-term storage conditions, ensuring compliance with stringent ICH and pharmacopeial guidelines [1].
In pharmaceutical analytical workflows, substituting a certified 2-Hydroxybenzimidazole reference standard (CAS 102976-62-5) with a generic, uncertified batch or a structurally similar analog (such as 2-mercaptobenzimidazole, Impurity E) fundamentally compromises assay validity. Regulatory filings (ANDA/NDA) mandate exact peak identification and precise quantification of degradation products below the 0.10% or 0.15% ICH reporting thresholds. Because 2-Hydroxybenzimidazole exhibits a specific relative response factor (RRF) and distinct relative retention time (RRT) under reversed-phase HPLC conditions, utilizing theoretical correction factors or crude synthetic mixtures leads to significant quantification errors and peak co-elution risks. Procuring the exact, highly pure standard ensures accurate calibration of the UV detector response, preventing batch rejection and regulatory non-compliance during commercial API release [1].
Under standard compendial reversed-phase HPLC conditions, 2-Hydroxybenzimidazole (Impurity D) exhibits distinct elution behavior compared to the parent API and other common degradation products. According to European Pharmacopoeia methodology, Impurity D elutes significantly earlier than the parent drug, demonstrating a relative retention time (RRT) of approximately 0.4 (where Lansoprazole elutes at ~7.0 minutes). In contrast, the structurally related 2-mercaptobenzimidazole (Impurity E) and sulfide derivatives elute later in the gradient. This substantial retention gap confirms the necessity of using the exact Impurity D standard to establish the early-elution system suitability window and ensure baseline resolution from the solvent front [1].
| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |
| Target Compound Data | RRT ~0.4 (2-Hydroxybenzimidazole / Impurity D) |
| Comparator Or Baseline | Lansoprazole API (RRT = 1.0) and Impurity E (elutes later) |
| Quantified Difference | 0.6 RRT unit shift demonstrating early elution profile |
| Conditions | EP Monograph HPLC conditions, UV detection |
Accurately establishing the RRT of 0.4 prevents the misidentification of early-eluting degradation peaks, a critical requirement for passing system suitability tests in API release.
The accurate quantification of trace impurities relies heavily on compound-specific UV absorption properties. In validated HPLC assays detecting at 285 nm, 2-Hydroxybenzimidazole demonstrates a specific Relative Response Factor (RRF) compared to the main lansoprazole peak. Patent literature and analytical validation studies indicate that the correction factor for Impurity D is approximately 0.4 relative to lansoprazole, whereas other impurities like Impurity A (N-oxide) and Impurity C (sulfide) exhibit RRFs of 0.8 and 1.1, respectively. This significant variance in UV response dictates that relying on main-component self-contrast without the exact Impurity D standard for calibration will result in a severe underestimation or overestimation of the impurity concentration, directly jeopardizing ICH compliance [1].
| Evidence Dimension | Relative Response Factor (RRF) at 285 nm |
| Target Compound Data | RRF = 0.4 (2-Hydroxybenzimidazole) |
| Comparator Or Baseline | Lansoprazole Impurity C (RRF = 1.1) and Impurity A (RRF = 0.8) |
| Quantified Difference | Up to 0.7 RRF variance compared to other in-class impurities |
| Conditions | HPLC-UV analysis of lansoprazole related substances at 285 nm |
Utilizing the exact standard to determine the 0.4 RRF ensures that trace degradation is not under-reported, preventing regulatory audit failures.
2-Hydroxybenzimidazole is highly relevant in forced degradation studies due to its role as a terminal degradation product of the benzimidazole core under acidic conditions. Unlike the parent PPIs, which are highly acid-labile and rapidly degrade at pH < 4, 2-Hydroxybenzimidazole exists in a stable tautomeric equilibrium (predominantly as the keto-form, 2-benzimidazolinone) that resists further hydrolytic cleavage. When assessing enteric-coated formulations, the appearance of the Impurity D peak serves as a primary quantitative marker for coating failure. Procuring high-purity 2-Hydroxybenzimidazole allows analytical teams to spike placebo matrices and confirm that the extraction protocols recover 100% of the degradation product without secondary transformation, a validation step impossible to perform with crude or unstable analogs [1].
| Evidence Dimension | Acidic stability and recovery in forced degradation |
| Target Compound Data | Stable terminal degradation marker (100% recovery) |
| Comparator Or Baseline | Parent PPIs (Lansoprazole/Rabeprazole) |
| Quantified Difference | Complete stability at pH < 4 vs. rapid degradation of the parent API |
| Conditions | Acid-stress forced degradation studies (0.1 N HCl) |
Its stability makes it the definitive quantitative marker for assessing the integrity of enteric-coated PPI formulations during shelf-life testing.
Procured as a certified reference standard (Lansoprazole EP Impurity D), this compound is strictly required for the routine HPLC/UV quality control of bulk lansoprazole, dexlansoprazole, and rabeprazole APIs to ensure degradation products remain below ICH reporting thresholds [1].
Essential for forced degradation studies, where 2-Hydroxybenzimidazole is spiked into sample matrices to validate the recovery, specificity, and resolution of newly developed LC-MS or HPLC methods, proving that the method can detect terminal acid-degradation products without co-elution [1].
Beyond analytical use, high-purity 2-Hydroxybenzimidazole serves as a critical structural building block in the synthesis of complex pharmaceuticals, such as the antiemetic domperidone and various piperidinyl-benzimidazolone derivatives, where starting material purity dictates downstream yield [1].
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